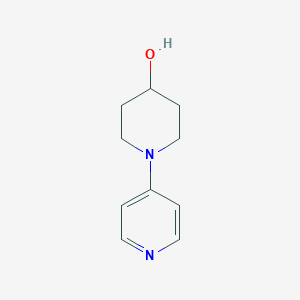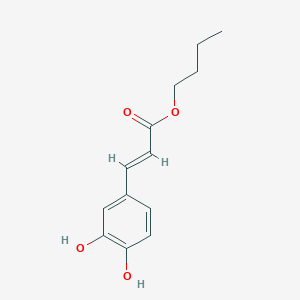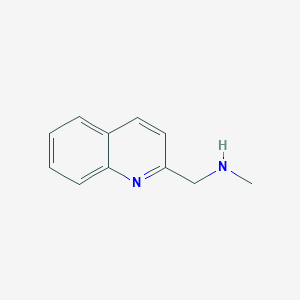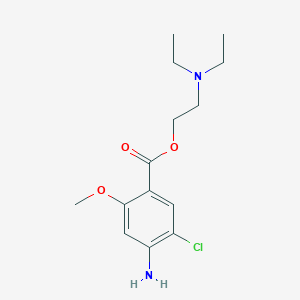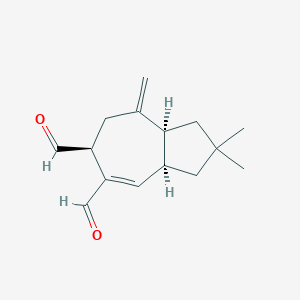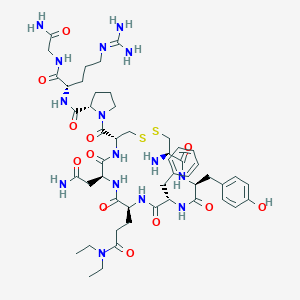
Gade-argipressin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gade-argipressin, also known as desmopressin, is a synthetic hormone that is used in scientific research for its ability to mimic the effects of vasopressin. Vasopressin is a hormone that regulates water balance in the body and is involved in a variety of physiological processes, including blood pressure regulation, kidney function, and social behavior. Gade-argipressin is synthesized using a variety of methods and has numerous applications in scientific research.
Mecanismo De Acción
Gade-argipressin acts on the vasopressin receptor, which is found in a variety of tissues throughout the body. When it binds to the receptor, it activates a series of signaling pathways that result in the physiological effects of vasopressin, including water retention and vasoconstriction.
Biochemical and Physiological Effects
Gade-argipressin has a number of biochemical and physiological effects, including increased water retention, increased blood pressure, and decreased urine output. It also has effects on the central nervous system, including the regulation of social behavior and the modulation of pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Gade-argipressin in lab experiments is that it is a synthetic hormone, which allows for precise control over the dose and timing of administration. It is also relatively stable and easy to store. However, one limitation is that it may not fully mimic the effects of endogenous vasopressin, particularly in complex physiological systems.
Direcciones Futuras
There are numerous future directions for research involving Gade-argipressin, including the development of new analogs with improved pharmacological properties, the study of its effects on social behavior in humans, and the investigation of its potential therapeutic applications in conditions such as diabetes insipidus and heart failure.
Conclusion
In conclusion, Gade-argipressin is a synthetic hormone that has numerous applications in scientific research. Its ability to mimic the effects of vasopressin makes it a valuable tool for studying water balance, blood pressure regulation, and social behavior. While it has advantages in terms of its precise control and stability, it also has limitations in terms of its ability to fully mimic endogenous vasopressin. There are numerous future directions for research involving Gade-argipressin, which will continue to expand our understanding of its biochemical and physiological effects.
Métodos De Síntesis
Gade-argipressin is synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves building the peptide chain on a solid support, while solution-phase peptide synthesis involves building the peptide chain in solution. Both methods involve the use of protected amino acids and coupling agents to join the amino acids together in the correct sequence.
Aplicaciones Científicas De Investigación
Gade-argipressin has numerous applications in scientific research, including the study of water balance, blood pressure regulation, and kidney function. It is also used in the study of social behavior, particularly in the context of pair bonding and maternal behavior in animals.
Propiedades
Número CAS |
125443-54-1 |
|---|---|
Nombre del producto |
Gade-argipressin |
Fórmula molecular |
C50H73N15O12S2 |
Peso molecular |
1140.3 g/mol |
Nombre IUPAC |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-10-[3-(diethylamino)-3-oxopropyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H73N15O12S2/c1-3-64(4-2)41(69)19-18-33-44(72)62-36(24-39(52)67)47(75)63-37(49(77)65-21-9-13-38(65)48(76)59-32(12-8-20-56-50(54)55)43(71)57-25-40(53)68)27-79-78-26-31(51)42(70)60-34(23-29-14-16-30(66)17-15-29)46(74)61-35(45(73)58-33)22-28-10-6-5-7-11-28/h5-7,10-11,14-17,31-38,66H,3-4,8-9,12-13,18-27,51H2,1-2H3,(H2,52,67)(H2,53,68)(H,57,71)(H,58,73)(H,59,76)(H,60,70)(H,61,74)(H,62,72)(H,63,75)(H4,54,55,56)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
Clave InChI |
KIYIYCLLJJFWLB-QSVFAHTRSA-N |
SMILES isomérico |
CCN(CC)C(=O)CC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
SMILES |
CCN(CC)C(=O)CCC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
SMILES canónico |
CCN(CC)C(=O)CCC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Sinónimos |
4-glutamic acid (gamma-N,N-diethylamide)-argipressin arginine vasopressin, glutamic acid (gamma-N,N-diethylamide)(4)- argipressin, glutamic acid (gamma-N,N-diethylamide)(4)- GADE-argipressin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



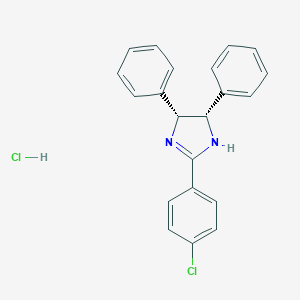

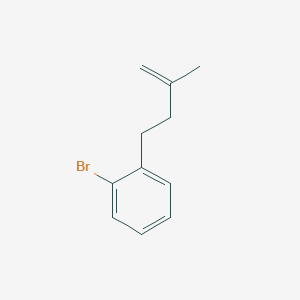
![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)

